N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide
Overview
Description
N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H13F2NO2S and its molecular weight is 297.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.06350616 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective N-Acylation Reagents
Research has developed a variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. These compounds serve as N-acylation reagents exhibiting good chemoselectivity, demonstrating the potential utility of derivatives like N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide in selective chemical synthesis processes (K. Kondo et al., 2000).
Synthesis of 1-Methylsulfonylindoles
The compound has been used in the synthesis of 1-methylsulfonyl-indoles via the reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes. This indicates its utility in creating complex heterocyclic compounds which are valuable in various chemical and pharmaceutical applications (T. Sakamoto et al., 1988).
Molecular Conformation Studies
A DFT quantum chemical investigation on the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide has been conducted. These studies are crucial for understanding the electronic structure and reactivity of such compounds, paving the way for their application in more complex chemical syntheses (M. Karabacak et al., 2010).
Antibacterial Activity
Sulfonamide derivatives, including those similar to this compound, have been synthesized and evaluated for their antibacterial activity. This research demonstrates the potential for these compounds to be used in the development of new antibiotics, highlighting the importance of structural modifications to enhance biological activity (Ü. Özdemir et al., 2009).
Vicarious Nucleophilic Substitutions
The compound also finds application in vicarious nucleophilic substitutions (VNS) of hydrogen, showcasing its versatility in organic synthesis. This process allows for the selective introduction of functional groups into aromatic compounds, significantly expanding the toolkit available for complex molecule construction (T. Lemek et al., 2008).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-10-2-4-11(5-3-10)9-20(18,19)17-14-7-6-12(15)8-13(14)16/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHZIYPYLQPVQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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